molecular formula C24H18Cl2N2O4 B12295944 1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride

1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride

Cat. No.: B12295944
M. Wt: 469.3 g/mol
InChI Key: DLJBXUPXOOWGCM-UHFFFAOYSA-N
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Description

1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride is a viologen derivative, a class of 4,4'-bipyridinium salts known for their redox activity and electron-deficient nature . The compound features two 4-carboxyphenyl substituents attached to the nitrogen atoms of the bipyridinium core, with chloride as the counterion. The carboxyl groups confer hydrophilic and hydrogen-bonding capabilities, distinguishing it from other viologens with alkyl or aryl substituents. Its synthesis involves quaternization of 4,4'-bipyridine with 4-carboxyphenyl groups, followed by chloride ion incorporation .

Properties

Molecular Formula

C24H18Cl2N2O4

Molecular Weight

469.3 g/mol

IUPAC Name

4-[4-[1-(4-carboxyphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzoic acid;dichloride

InChI

InChI=1S/C24H16N2O4.2ClH/c27-23(28)19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(4-8-22)24(29)30;;/h1-16H;2*1H

InChI Key

DLJBXUPXOOWGCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C(=O)O.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis(4-carboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the reaction of 4,4’-bipyridine with 4-carboxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(4-carboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .

Mechanism of Action

The mechanism of action of 1,1’-Bis(4-carboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to specific effects. For example, in catalysis, the compound can facilitate the activation of substrates and promote chemical reactions .

Comparison with Similar Compounds

Substituent-Driven Functional Differences

Viologen derivatives differ primarily in their substituents, which dictate their electronic, solubility, and supramolecular properties. Key analogs include:

Compound Name Substituents Counterion Key Properties References
1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride 4-carboxyphenyl Cl⁻ High hydrophilicity, strong hydrogen bonding, redox activity
1,1'-Bis(4-methoxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride 4-methoxyphenyl Cl⁻ Electron-donating groups, increased π-π stacking, reduced solubility in polar solvents
1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride 2-phosphonoethyl Cl⁻ Acidic phosphonate groups, enhanced coordination with metals, thermal stability
1,1'-Dioctadecyl-[4,4'-bipyridine]-1,1'-diium bromide Octadecyl chains Br⁻ Lipophilic, forms micelles or vesicles, suitable for hydrophobic matrices
1,1'-Bis(4-carboxybenzyl)-[4,4'-bipyridine]-1,1'-diium bromide 4-carboxybenzyl Br⁻ Flexible benzyl spacers, MOF ligand potential, Br⁻ for larger lattice spacing

Key Observations :

  • Solubility : Carboxyphenyl derivatives exhibit higher aqueous solubility due to ionizable –COOH groups, whereas alkyl-chain analogs (e.g., dioctadecyl) are lipid-soluble .
  • Supramolecular Interactions: Carboxyphenyl groups enable O–H···O hydrogen bonding and metal coordination, contrasting with phosphonoethyl analogs that favor P–O···metal interactions .

Structural and Crystallographic Comparisons

highlights the role of substituents in dictating crystal packing. For example:

  • Cationic Arrangements : [4,4'-Hbipy]⁺ salts form infinite chains via N⁺–H⋯N hydrogen bonds. In contrast, carboxyphenyl-substituted viologens likely form layered structures with carboxylate-anion networks .
  • Anionic Substructures: Carboxyphenyl derivatives may create 2D hydrogen-bonded sheets via O–H⋯O interactions, differing from phosphonoethyl analogs that form dimeric units .
  • π-π Stacking : Methoxyphenyl substituents enhance π-π interactions due to electron-rich aromatic rings, whereas carboxyphenyl groups introduce steric hindrance from –COOH .

Counterion Influence

  • Chloride vs. Bromide : Chloride (smaller ionic radius) yields tighter crystal packing and higher lattice energy compared to bromide, affecting solubility and thermal stability .
  • Ion Exchange : Bromide-containing analogs (e.g., 1,1'-bis(4-carboxybenzyl) derivative) show faster ion-exchange kinetics in conductive polymers due to weaker Br⁻ binding .

Biological Activity

1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride (CAS No. 60095-59-2) is a synthetic compound with notable biological activities. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C24_{24}H18_{18}Cl2_{2}N2_{2}O4_{4}
  • Molecular Weight : 469.32 g/mol
  • Structural Characteristics : The compound features bipyridine and carboxyphenyl moieties, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,1'-bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data indicates that the compound exhibits varying degrees of efficacy against different pathogens, with Staphylococcus aureus being the most susceptible.

The mechanism through which this compound exerts its biological effects appears to involve the inhibition of key cellular processes. Studies suggest that it may interfere with:

  • Cellular Respiration : By disrupting electron transport chains in microbial cells.
  • Cell Wall Synthesis : The compound's structure allows it to bind effectively to bacterial cell wall components.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various human cell lines to evaluate the safety profile of 1,1'-bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride. The results indicate a moderate cytotoxic effect at higher concentrations.

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

These findings suggest that while the compound has therapeutic potential, careful consideration of dosage is essential to minimize toxicity.

Study on Trypanocidal Activity

A notable study investigated the trypanocidal activity of related bipyridinium compounds against Trypanosoma brucei, the causative agent of African sleeping sickness. The study demonstrated that derivatives similar to 1,1'-bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride significantly inhibited parasite growth by targeting phosphoinositide signaling pathways.

Key Findings :

  • Compounds showed a reduction in phosphatidylinositol phosphate levels.
  • Inhibition of endocytosis was observed in treated parasites, indicating a disruption in nutrient uptake crucial for their survival.

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